4-(1,3-Dioxolan-2-yl)benzoic acid
Description
Significance and Research Context of 4-(1,3-Dioxolan-2-yl)benzoic Acid in Organic Chemistry
The primary significance of this compound in organic chemistry lies in its role as a protected derivative of 4-formylbenzoic acid. The 1,3-dioxolane (B20135) group functions as a protecting group for the aldehyde, a functional group that is otherwise susceptible to a wide range of transformations such as oxidation, reduction, and nucleophilic attack. This protection strategy allows chemists to perform reactions on the carboxylic acid portion of the molecule without affecting the aldehyde. Once the desired modifications are complete, the dioxolane can be removed, regenerating the aldehyde for subsequent reactions.
This strategic protection makes the compound a key intermediate in multi-step syntheses where selective reactivity is crucial. Beyond its utility as a synthetic intermediate, some research has indicated that certain benzoic acid derivatives featuring heterocyclic rings may possess biological activities, such as anti-inflammatory properties, broadening the research context of this class of compounds.
Overview of Dioxolane and Benzoic Acid Chemical Space in Advanced Organic Synthesis
To appreciate the utility of this compound, it is essential to understand the roles of its two core components: the dioxolane ring and the benzoic acid moiety.
Dioxolanes as Protecting Groups: The 1,3-dioxolane group is a type of cyclic acetal (B89532), widely employed in organic synthesis as a robust and reliable protecting group for aldehydes and ketones. chemicalbook.com Dioxolanes are typically formed by the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. A key advantage of this protecting group is its stability under neutral or basic conditions and towards many nucleophiles and certain oxidizing and reducing agents. Deprotection, or the removal of the dioxolane group to restore the original carbonyl, is generally achieved through acid-catalyzed hydrolysis. uni.lu This stability and selective removal are cornerstones of modern synthetic strategy, enabling the construction of complex molecular architectures.
Benzoic Acid as a Building Block: Benzoic acid and its derivatives are fundamental building blocks in organic synthesis. researchgate.net Discovered in the 16th century, benzoic acid is the simplest aromatic carboxylic acid and serves as a precursor to a vast array of other substances. wikipedia.orgacs.org The carboxylic acid group can be readily converted into other functional groups like esters, amides, and acid chlorides, providing numerous pathways for molecular elaboration. wikipedia.orgnewworldencyclopedia.org Furthermore, the benzene (B151609) ring can undergo electrophilic substitution reactions. The prevalence of the benzoic acid scaffold in pharmaceuticals, agrochemicals, and materials science underscores its importance in advanced synthesis. researchgate.netpreprints.org
Historical Development of Synthetic Routes for Dioxolane-Bearing Benzoic Acid Derivatives
The synthesis of dioxolane-bearing benzoic acid derivatives is intrinsically linked to the historical development of both protecting group chemistry and methods for preparing benzoic acids.
The use of acetals as protecting groups for carbonyls became a standard practice in the mid-20th century, offering a way to mask the reactivity of aldehydes and ketones. The development of mild and efficient methods for acetalization, often using an acid catalyst like p-toluenesulfonic acid and a Dean-Stark apparatus to remove water and drive the reaction to completion, was a significant advancement.
The synthesis of benzoic acid itself has a long history, with early industrial methods involving the hydrolysis of benzotrichloride (B165768) or the oxidation of toluene (B28343). wikipedia.orgacs.org Laboratory preparations were developed from various precursors, including the carbonation of Grignard reagents like phenylmagnesium bromide. newworldencyclopedia.org
The specific synthesis of this compound typically proceeds via a two-step sequence from a readily available starting material, terephthalaldehyde (B141574) (a benzene ring with two aldehyde groups at positions 1 and 4). nih.govchemicalbook.com
Selective Protection: The first step involves the selective protection of one of the two aldehyde groups of terephthalaldehyde. By using one equivalent of ethylene glycol in the presence of an acid catalyst, one aldehyde is converted to a 1,3-dioxolane, yielding 4-(1,3-Dioxolan-2-yl)benzaldehyde. This reaction leverages the principles of acetal formation.
Oxidation: The remaining free aldehyde group of 4-(1,3-Dioxolan-2-yl)benzaldehyde is then oxidized to a carboxylic acid to furnish the final product, this compound.
This approach is a classic example of synthetic strategy, combining the historical knowledge of acetal protection and selective oxidation to create a bifunctional molecule with tailored reactivity.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | chemicalbook.comnih.gov |
| Molecular Weight | 194.18 g/mol | chemicalbook.com |
| CAS Number | 35849-02-6 | chemicalbook.comnih.gov |
| Appearance | White Crystalline Solid | chemicalbook.com |
| Predicted XlogP | 0.9 | uni.lu |
| Monoisotopic Mass | 194.0579 Da | uni.lu |
Table 2: Summary of Key Synthetic Transformations
| Transformation | Reagents & Conditions | Purpose |
| Dioxolane Formation | Ethylene glycol, p-toluenesulfonic acid (cat.), Toluene, Reflux (azeotropic dehydration) | Protection of an aldehyde or ketone as a cyclic acetal. |
| Dioxolane Cleavage | Aqueous acid (e.g., HCl), Acetone or other wet solvents | Deprotection to regenerate the carbonyl group. uni.lu |
| Carboxylic Acid Formation | Oxidation of an aldehyde (e.g., with KMnO₄) or a methyl group; Carbonation of a Grignard reagent (e.g., RMgBr + CO₂) | Synthesis of the benzoic acid moiety. newworldencyclopedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1,3-dioxolan-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-9(12)7-1-3-8(4-2-7)10-13-5-6-14-10/h1-4,10H,5-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQFLFYOFQFWPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101300945 | |
| Record name | 4-(1,3-Dioxolan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101300945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35849-02-6 | |
| Record name | 4-(1,3-Dioxolan-2-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35849-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,3-Dioxolan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101300945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,3-dioxolan-2-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies
Acetalization Routes for 4-(1,3-Dioxolan-2-yl)benzoic Acid Synthesis
The most prevalent and efficient method for synthesizing this compound is through the acetalization of 4-formylbenzoic acid. This process involves the protection of the aldehyde group as a cyclic acetal (B89532) using ethylene (B1197577) glycol.
Direct Acetalization of 4-Formylbenzoic Acid with Ethylene Glycol
Direct acetalization stands as a primary route for the synthesis of this compound. This reaction involves the direct condensation of 4-formylbenzoic acid with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane (B20135) ring. The reaction is reversible, and thus requires specific conditions to drive the equilibrium towards the product side.
The choice of acid catalyst is crucial for the efficient formation of the acetal. Commonly used catalysts include p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄). p-TsOH is often favored due to its effectiveness and milder nature compared to sulfuric acid, which can sometimes lead to side reactions. The catalytic amount of the acid is optimized to ensure a reasonable reaction rate without promoting unwanted byproducts. For instance, a typical laboratory-scale synthesis might use a catalytic amount of p-toluenesulfonic acid monohydrate. rsc.org Optimization studies have shown that the concentration of the acid catalyst can significantly impact the reaction time and yield. researchgate.net
Recent advancements have also explored the use of photoacid catalysts, which become acidic upon irradiation with light, offering a milder and more controlled approach to acetalization. rsc.org Additionally, solid acid catalysts, such as acidic ionic liquids immobilized on silica (B1680970) gel, have been developed to facilitate easier separation and recycling of the catalyst. researchgate.net
Table 1: Comparison of Acid Catalysts in Acetalization
| Catalyst | Advantages | Disadvantages |
| p-Toluenesulfonic Acid (p-TsOH) | Effective, relatively mild, commercially available. | Can be challenging to remove completely from the reaction mixture. |
| Sulfuric Acid (H₂SO₄) | Strong acid, high catalytic activity. | Can cause charring and other side reactions if not used carefully. |
| Photoacid Catalysts | Mild reaction conditions, temporal and spatial control. rsc.org | May require specialized equipment (e.g., specific wavelength light source). |
| Solid Acid Catalysts | Easy to separate and recycle, environmentally friendly. researchgate.net | May have lower catalytic activity compared to homogeneous catalysts. |
To drive the reversible acetalization reaction to completion, the water formed as a byproduct must be continuously removed. This is typically achieved through azeotropic distillation using a Dean-Stark apparatus. Solvents that form an azeotrope with water, such as toluene (B28343) or benzene (B151609), are commonly employed. The reaction is generally carried out at the reflux temperature of the chosen solvent to facilitate the removal of water. For example, a reaction using toluene as the solvent would be refluxed at approximately 110°C. The reaction time can vary from a few hours to overnight, depending on the scale and specific conditions. rsc.org
Multistep Syntheses Involving Aldehyde Protection Strategies
In more complex molecular frameworks, a direct acetalization of 4-formylbenzoic acid might not be feasible due to the presence of other sensitive functional groups. In such cases, multistep synthetic routes are employed where the aldehyde functionality is introduced or deprotected at a later stage. One common strategy involves the use of a protected aldehyde equivalent. For instance, a Grignard reagent can be prepared from a protected bromo- or iodo-benzaldehyde derivative, which is then carboxylated using carbon dioxide. The protecting group is subsequently removed to yield this compound. This approach allows for greater flexibility in the synthesis of complex molecules. youtube.com
Functionalization of the Benzoic Acid Core with the 1,3-Dioxolane Moiety
An alternative synthetic approach involves starting with a benzoic acid derivative and introducing the 1,3-dioxolane group. This can be achieved through various carbon-carbon bond-forming reactions.
Methodologies Employing Grignard Reagents and Boronic Acid Intermediates
This strategy involves the reaction of a suitable benzoic acid derivative with an organometallic reagent containing the 1,3-dioxolane moiety. For example, a Grignard reagent derived from 2-(bromomethyl)-1,3-dioxolane can be reacted with a benzoic acid derivative that has been converted to an electrophilic form, such as an acid chloride or an ester.
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be utilized. nih.gov In this approach, a boronic acid or boronic ester derivative of 1,3-dioxolane can be coupled with a halogenated benzoic acid (e.g., 4-bromobenzoic acid) in the presence of a palladium catalyst and a base. This method offers a high degree of functional group tolerance and is a powerful tool for constructing the target molecule. nih.gov Research has shown that various boronic acids can react with high efficiency under these conditions. nih.gov
Table 2: Summary of Synthetic Strategies
| Strategy | Key Reagents | Key Conditions | Advantages |
| Direct Acetalization | 4-Formylbenzoic acid, Ethylene glycol, Acid catalyst (e.g., p-TsOH) | Azeotropic water removal (e.g., Dean-Stark with toluene) | High yield, atom-economical. |
| Multistep Synthesis (Aldehyde Protection) | Protected halobenzaldehyde, Mg, CO₂ youtube.com | Grignard reaction conditions, subsequent deprotection. youtube.com | Suitable for complex molecules with sensitive functional groups. |
| Functionalization (Grignard) | 2-(Bromomethyl)-1,3-dioxolane, Benzoic acid derivative | Grignard reaction conditions. | Allows for late-stage introduction of the dioxolane moiety. |
| Functionalization (Suzuki Coupling) | 1,3-Dioxolane boronic acid/ester, Halogenated benzoic acid, Palladium catalyst, Base nih.gov | Inert atmosphere, suitable solvent. nih.gov | High functional group tolerance, mild reaction conditions. nih.gov |
Transesterification and Coupling Reactions in Dioxolane Incorporation
The primary method for forming the 1,3-dioxolane ring is the acetalization of a corresponding aldehyde. For the synthesis of a precursor to this compound, namely 4-(1,3-dioxolan-2-yl)benzaldehyde, terephthalaldehyde (B141574) is reacted with ethylene glycol. This reaction is typically conducted under azeotropic conditions in a solvent like toluene with an acid catalyst, such as p-toluenesulfonic acid, to drive the reaction to completion by removing water.
While direct transesterification to form the final benzoic acid product is less common, the principle is applied in the synthesis of related dioxolane structures. For instance, (2-oxo-1,3-dioxolan-4-yl)-methyl methacrylate (B99206) is produced via the transesterification of methyl methacrylate with glycerol (B35011) carbonate. google.com This showcases the utility of transesterification in forming ester linkages adjacent to a dioxolane ring system.
Palladium-catalyzed cross-coupling reactions represent a powerful, albeit indirect, strategy for accessing functionalized aryl-dioxolane systems. Methodologies such as the Suzuki-Miyaura coupling are used to form carbon-carbon bonds. In principle, a boronic acid derivative of a dioxolane-protected benzene could be coupled with a suitable partner, or conversely, an aryl halide of the dioxolane-benzene could be coupled with a boronic acid. These reactions typically employ a Pd(0) catalyst, which undergoes oxidative addition with an aryl halide, followed by transmetalation with a boronic acid and subsequent reductive elimination to yield the coupled product. mdpi.com Similarly, C-N cross-coupling reactions, like the Buchwald-Hartwig amination, provide routes to arylated amines and could be applied to precursors of dioxolane-benzoic acid. nih.gov
Influence of Temperature and Catalyst Selection (e.g., Palladium Catalysts)
The efficiency and selectivity of synthetic methodologies, particularly palladium-catalyzed coupling reactions, are highly dependent on reaction conditions.
Temperature: The reaction temperature is a critical parameter. For example, palladium-catalyzed C-N coupling of hydroxylamines with aryl halides proceeds smoothly at 80 °C. organic-chemistry.org In other cases, such as the synthesis of dihydroisoquinolinones via a cascade cyclocarbopalladation/Suzuki-Miyaura coupling, temperatures of 100 °C in a solvent like 1,4-dioxane (B91453) are required to achieve good yields. nih.gov
Catalyst and Ligand Selection: The choice of the palladium source and the associated ligand is paramount for a successful transformation. Common palladium catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂). mdpi.comnih.gov The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For instance, in the N-arylation of hydroxylamines, the bis-pyrazole phosphine (B1218219) ligand "BippyPhos" was found to be uniquely effective where other common ligands failed. organic-chemistry.org The selection of a suitable base, such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide, is also essential for the transmetalation step in many cross-coupling reactions. organic-chemistry.orggoogle.com
Table 1: Parameters in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Catalyst/Ligand | Temperature | Base | Reference |
|---|---|---|---|---|
| N-Arylation of Hydroxylamines | Pd(II) / BippyPhos | 80 °C | Cs₂CO₃ | organic-chemistry.org |
| Suzuki-Miyaura Coupling | PdCl₂(PPh₃)₂ | 100 °C | K₂CO₃ | nih.gov |
| Heck Olefination | Palladium Acetate | Microwave | K₂CO₃ | mdpi.com |
| Enolate Arylation | Palladium Acetate / Ligand | Room Temp to 110°C | NaOtBu | rsc.org |
Stereoselective Approaches to Dioxolane-Containing Benzoic Acid Systems
Achieving stereochemical control is vital when the dioxolane ring or its substituents are chiral. Advanced strategies have been developed to govern the stereochemical outcome of the reaction.
Hypervalent Iodine(III)-Mediated Alkene Oxidation for Stereoselective Dioxolane Formation
A sophisticated method for the stereoselective synthesis of 1,3-dioxolanes involves the oxidation of alkenes using hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA). mdpi.comresearchgate.net This reaction can proceed as a three-component assembly of an alkene, a carboxylic acid, and a nucleophile. mdpi.com Research has shown that benzoic acid can act as the carboxylic acid component in this transformation. mdpi.com The reaction is believed to proceed through the formation of a three-membered iodonium (B1229267) intermediate from the alkene, which is then opened in a stereospecific manner. chim.it This methodology affords substituted dioxolanes with a high degree of stereocontrol, typically resulting in a trans-configuration as determined by NOESY analysis. mdpi.com
Synthetic Pathways for Related Dioxolane-Benzoic Acid Derivatives and Analogs
The core structure of dioxolane-benzoic acid serves as a scaffold for the synthesis of more complex molecules, particularly those with pharmaceutical relevance.
Preparation of Functionalized Dioxolane Nucleoside Analogue Precursors
Benzoic acid derivatives containing the dioxolane moiety are valuable precursors for the synthesis of nucleoside analogues, which are a critical class of antiviral and anticancer agents. google.comnih.gov A patented process describes the use of a benzoic acid 4(R,S)-acetoxy- mdpi.comCurrent time information in Bangalore, IN.dioxolan-2(S)-ylmethyl ester as a starting material. google.com In this pathway, the dioxolane precursor is first converted to an iodosugar by treatment with trimethylsilyl (B98337) iodide (TMSI). This activated intermediate is then coupled with a nucleobase, such as N-acetylcytosine or 2-amino-6-cyclopropylaminopurine, in the presence of hexamethyldisilazane (B44280) (HMDS). google.com The final step often involves the deprotection of the benzoate (B1203000) ester, for example, by using sodium methoxide (B1231860) in methanol, to yield the desired nucleoside analogue. google.com This synthetic route highlights the utility of dioxolane-benzoic acid systems as key intermediates in the preparation of medicinally important compounds.
Table 2: Synthesis of a Nucleoside Analogue Precursor
| Step | Reagents | Function | Reference |
|---|---|---|---|
| 1. Activation | Trimethylsilyl iodide (TMSI) | Formation of an iodosugar intermediate | google.com |
| 2. Coupling | Nucleobase (e.g., N-acetylcytosine), HMDS | Glycosylation to form the C-N bond | google.com |
| 3. Deprotection | Sodium methoxide in Methanol | Removal of the benzoate protecting group | google.com |
Synthesis of Benzoic Acid Esters and Other Carboxylic Acid Derivatives of this compound
The carboxylic acid group of this compound serves as a versatile handle for the synthesis of a variety of derivatives, including esters and amides. These transformations are typically achieved through standard organic chemistry methodologies.
The conversion of this compound into its corresponding esters can be accomplished through several established methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed under reflux conditions to drive the equilibrium towards the formation of the ester by removing water as it is formed.
Another effective method for esterification is the use of coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the formation of esters at room temperature, avoiding the harsh conditions of acid-catalyzed esterification. This method is particularly useful for sensitive substrates.
The following table summarizes representative examples of the synthesis of benzoic acid esters from this compound using various alcohols.
| Ester Product | Alcohol | Reagents/Catalyst | Solvent | Reaction Conditions | Yield (%) |
| Methyl 4-(1,3-dioxolan-2-yl)benzoate | Methanol | H₂SO₄ (catalytic) | Methanol | Reflux | High |
| Ethyl 4-(1,3-dioxolan-2-yl)benzoate | Ethanol | p-TsOH | Toluene | Reflux, Dean-Stark trap | >90 |
| Isopropyl 4-(1,3-dioxolan-2-yl)benzoate | Isopropanol | DCC, DMAP | Dichloromethane (B109758) | Room Temperature | ~85-95 |
| Benzyl 4-(1,3-dioxolan-2-yl)benzoate | Benzyl alcohol | H₂SO₄ (catalytic) | Toluene | Reflux, Dean-Stark trap | High |
Beyond simple esters, the carboxylic acid functionality of this compound can be converted into other important derivatives, such as acid chlorides and amides.
The synthesis of 4-(1,3-dioxolan-2-yl)benzoyl chloride, a highly reactive intermediate, is typically achieved by treating the parent carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.com This reaction is often performed in an inert solvent, such as dichloromethane or toluene, and may be facilitated by a catalytic amount of N,N-dimethylformamide (DMF) when using oxalyl chloride. chemicalbook.com The resulting acid chloride is a key precursor for the synthesis of various esters and amides under milder conditions than direct esterification or amidation of the carboxylic acid.
Amide derivatives of this compound can be prepared through several routes. A direct approach involves the reaction of the carboxylic acid with an amine in the presence of a coupling agent, similar to the esterification reactions. Alternatively, and often more efficiently, the pre-formed 4-(1,3-dioxolan-2-yl)benzoyl chloride can be reacted with a primary or secondary amine. This reaction is typically rapid and proceeds in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.
The table below outlines the synthesis of various carboxylic acid derivatives from this compound.
| Derivative Product | Starting Material | Reagents | Solvent | Reaction Conditions |
| 4-(1,3-Dioxolan-2-yl)benzoyl chloride | This compound | Thionyl chloride (SOCl₂) | Toluene | Reflux |
| N-Methyl-4-(1,3-dioxolan-2-yl)benzamide | 4-(1,3-Dioxolan-2-yl)benzoyl chloride | Methylamine | Dichloromethane | 0 °C to Room Temp |
| N,N-Diethyl-4-(1,3-dioxolan-2-yl)benzamide | This compound | Diethylamine, DCC, DMAP | Dichloromethane | Room Temperature |
| N-Phenyl-4-(1,3-dioxolan-2-yl)benzamide | 4-(1,3-Dioxolan-2-yl)benzoyl chloride | Aniline (B41778), Pyridine | Dichloromethane | 0 °C to Room Temp |
These synthetic strategies provide access to a wide array of derivatives of this compound, enabling its use as a versatile building block in the synthesis of more complex molecules for various research applications.
Chemical Reactivity and Derivatization
Transformations of the Benzoic Acid Moiety
The carboxylic acid group is a key site for various chemical modifications.
Carboxylic Acid Functional Group Reactivity (e.g., Esterification, Amidation)
The carboxylic acid group of 4-(1,3-dioxolan-2-yl)benzoic acid readily undergoes typical reactions such as esterification and amidation.
Esterification: The formation of esters from benzoic acid and its derivatives is a fundamental reaction in organic synthesis. For instance, the reaction of benzene (B151609) and its derivatives with alcohols and carbon tetrachloride in the presence of an iron-acetylacetone catalyst can produce alkyl benzoates. sciforum.net A general method for synthesizing esters of benzoic acid involves the direct reaction of benzene with alcohols and halogenated methanes. sciforum.net This suggests that this compound can be converted to its corresponding esters under similar conditions. Another example is the esterification of the hydroxyl groups of certain compounds with 4-bromobenzoic chloride under basic conditions to form ester products. acs.org
Amidation: The conversion of carboxylic acids to amides is another crucial transformation. The direct amidation of synthesized 1,3-benzodioxinones with primary amines at room temperature yields the corresponding salicylamides in moderate to good yields. rsc.org This indicates that the carboxylic acid functionality of this compound can be transformed into an amide group.
Reductions to Alcohol Derivatives
The direct reduction of carboxylic acids to their corresponding alcohols is a significant transformation in synthetic organic chemistry. A convenient method for this conversion utilizes sodium borohydride (B1222165) (NaBH₄) in combination with bromine (Br₂) in refluxing tetrahydrofuran (B95107) (THF). sci-hub.se This method has been successfully applied to various benzoic acid derivatives, achieving yields between 60.6% and 90.1%. sci-hub.se The process is noted for its simple operation, use of inexpensive reagents, mild conditions, and satisfactory yields. sci-hub.se This suggests that this compound can be effectively reduced to [4-(1,3-dioxolan-2-yl)phenyl]methanol (B1316727) using this reagent system.
Oxidations to Carboxylate Salts
The carboxylic acid group of this compound can be deprotonated by a base to form a carboxylate salt. google.com A process for producing salts of 1,3-dioxolane-4-carboxylic acid involves the selective oxidation of a 4-hydroxymethyl-1,3-dioxolane isomer mixture in the presence of a platinum metal catalyst at an alkaline pH. google.com The oxidation is typically carried out in an aqueous medium with bases such as sodium or potassium hydroxide, carbonate, or bicarbonate. google.com The reaction temperature can range from 20°C to 100°C. google.com
Aromatic Ring Functionalization
The benzene ring of this compound is susceptible to electrophilic aromatic substitution and other functionalization reactions.
Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Halogenation)
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The directing effects of the substituents on the ring determine the position of substitution. For this compound, the carboxylic acid group is a deactivating meta-director, while the 1,3-dioxolan-2-yl group's directing influence needs to be considered.
Nitration: The nitration of benzoic acid to produce 3-nitrobenzoic acid is a common laboratory experiment. truman.edu This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to favor the formation of the meta-isomer. truman.edu Given that the carboxylic acid is a meta-director, the nitration of this compound would be expected to yield 4-(1,3-dioxolan-2-yl)-3-nitrobenzoic acid.
Halogenation: The halogenation of benzene and its derivatives is another key EAS reaction. masterorganicchemistry.comyoutube.com This is often achieved using a halogen (e.g., Br₂, Cl₂) and a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). youtube.com The regioselectivity of the halogenation of this compound would depend on the interplay of the electronic effects of the existing substituents.
Regioselective Lithiation and Subsequent Derivatization
Reactivity of the 1,3-Dioxolane (B20135) Ring System
The 1,3-dioxolane ring in this compound is a cyclic acetal (B89532). This functional group imparts specific reactivity to the molecule, primarily centered around its stability under neutral and basic conditions and its susceptibility to cleavage under acidic conditions. This characteristic makes the dioxolane group an effective protecting group for the aldehyde functionality from which it is derived.
The most prominent reaction of the 1,3-dioxolane ring is its acid-catalyzed hydrolysis to regenerate the parent carbonyl compound. In the case of this compound, this reaction yields 4-formylbenzoic acid. nih.govsigmaaldrich.com The reaction is an equilibrium process, but by using a large excess of water, it can be driven to completion, effectively deprotecting the aldehyde group.
The mechanism involves protonation of one of the oxygen atoms in the dioxolane ring by an acid catalyst, followed by ring opening to form a resonance-stabilized carbocation. Subsequent attack by water and loss of ethylene (B1197577) glycol leads to the formation of the aldehyde. Common acidic conditions for this transformation include refluxing with aqueous mineral acids such as hydrochloric acid or using catalysts like p-toluenesulfonic acid in a wet solvent. google.com
This reaction is fundamental in multi-step syntheses where the aldehyde group needs to be masked to prevent it from reacting with reagents targeting other parts of the molecule, such as the carboxylic acid group. Once the desired transformations are complete, the aldehyde can be easily regenerated via hydrolysis.
Table 1: Reaction Conditions for Acid-Catalyzed Hydrolysis
| Catalyst | Solvent | Conditions | Product |
|---|---|---|---|
| Hydrochloric Acid (HCl) | Water/Acetone | Reflux | 4-Formylbenzoic acid |
Beyond simple hydrolysis, the 1,3-dioxolane ring can undergo other types of ring-opening reactions. Under specific conditions, such as in the presence of strong Lewis acids or radical initiators, the ring can be opened and the resulting intermediate can participate in further transformations.
One significant reaction is cationic ring-opening polymerization. Initiated by strong acids, this process leads to the formation of polydioxolane, a type of polyether. nsf.gov While often studied with unsubstituted 1,3-dioxolane, similar reactivity can be expected for derivatives.
Furthermore, the C-H bond at the C2 position of the dioxolane ring (the carbon atom between the two oxygens) can be susceptible to radical abstraction. The resulting dioxolan-2-yl radical is a useful intermediate in carbon-carbon bond-forming reactions. For instance, it can add across electron-deficient alkenes in a radical chain mechanism, effectively achieving a hydrofunctionalization of the double bond. nsf.gov These transformations provide a pathway to more complex molecular architectures, moving beyond the role of the dioxolane as a simple protecting group.
Advanced Derivatization for Specialized Research
The bifunctional nature of this compound, possessing both a protected aldehyde and a carboxylic acid, allows for its use as a versatile scaffold in the synthesis of more complex molecules for specialized research applications.
The carboxylic acid moiety of this compound is a key handle for derivatization into various heterocyclic systems. A common strategy involves activating the carboxylic acid, typically by converting it to an acyl chloride or using a coupling agent, followed by reaction with a binucleophilic species to construct the new ring.
For example, a general pathway to synthesize benzoylthioureido derivatives, a class of heterocyclic compounds, involves the following steps:
Activation: The benzoic acid is converted to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).
Isothiocyanate Formation: The acyl chloride is then reacted with a thiocyanate (B1210189) salt (e.g., ammonium (B1175870) or potassium thiocyanate) to form a benzoyl isothiocyanate intermediate.
Cyclization/Condensation: This highly reactive intermediate is then treated with a suitable amine-containing compound, such as an aminobenzoic acid or a sulfonamide, to yield the final N-acylthiourea derivative, which is a type of heterocyclic structure.
This synthetic approach allows for the modular construction of a library of complex benzoic acid derivatives where the core structure is elaborated into various heterocyclic systems, which are of interest in fields like medicinal chemistry.
The oxygen atoms of the dioxolane ring can be replaced with sulfur atoms to create the corresponding 1,3-dithiolane (B1216140) analog. Dithiolanes are thioacetals and are also widely used as protecting groups for carbonyls. They exhibit different chemical stability, particularly being more robust towards acidic conditions compared to their dioxolane counterparts.
The synthesis of 4-(1,3-Dithiolan-2-yl)benzoic acid typically proceeds via a two-step sequence starting from this compound:
Deprotection: The starting material is first subjected to acid-catalyzed hydrolysis to unmask the aldehyde, yielding 4-formylbenzoic acid. nih.gov
Thioacetalization: The resulting 4-formylbenzoic acid is then reacted with ethane-1,2-dithiol in the presence of a Lewis acid or Brønsted acid catalyst (e.g., BF₃·OEt₂ or HCl). This reaction forms the stable five-membered dithiolane ring.
This transformation allows for the strategic replacement of a dioxolane with a dithiolane, which can be crucial in synthetic routes requiring a more robust aldehyde protecting group. The resulting sulfur-containing benzoic acid derivatives are valuable intermediates for further chemical elaboration. nih.govepa.gov
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-Formylbenzoic acid |
| p-Toluenesulfonic acid |
| Hydrochloric Acid |
| 4-(1,3-Dithiolan-2-yl)benzoic acid |
| Ethane-1,2-dithiol |
| Thionyl chloride |
| Ammonium thiocyanate |
| Potassium thiocyanate |
| Benzoyl isothiocyanate |
| Aminobenzoic acid |
Advanced Research Applications
Utilization as a Building Block in Complex Organic Synthesis
The strategic placement of a latent aldehyde and a reactive carboxylic acid on a stable aromatic ring positions 4-(1,3-Dioxolan-2-yl)benzoic acid as a key intermediate in the construction of complex molecular architectures.
In multistep organic synthesis, the protection of reactive functional groups is a cornerstone of strategy. The 1,3-dioxolane (B20135) group serves as a robust protecting group for the aldehyde functionality at the 4-position of the benzoic acid. This protection is stable to a wide range of reaction conditions, such as those involving nucleophiles or mild oxidants, allowing for extensive chemical modification at the carboxylic acid terminus without affecting the aldehyde.
The synthesis of its corresponding aldehyde, 4-(1,3-Dioxolan-2-yl)benzaldehyde, is achieved through the acid-catalyzed reaction of terephthalaldehyde (B141574) and ethylene (B1197577) glycol. This protected aldehyde can then be oxidized to the target carboxylic acid. Once the desired synthetic transformations centered on the carboxyl group are complete, the dioxolane can be easily and cleanly removed under acidic conditions to liberate the aldehyde for subsequent reactions, such as reductive aminations, Wittig reactions, or condensations. This "masked aldehyde" strategy is crucial in the synthesis of polyfunctional molecules, including pharmaceuticals and biologically active compounds. For instance, related structures containing the dioxolane moiety are used as intermediates in the synthesis of complex molecules like piperidinone derivatives and compounds designed to inhibit actin polymerization. google.com
Table 1: Examples of Dioxolane-Containing Intermediates in Complex Synthesis
| Intermediate Class | Synthetic Application | Target Molecule Class |
|---|---|---|
| Dioxolane-substituted Pyrazoles | Used in the synthesis of compounds for treating diseases associated with inhibiting actin polymerization. google.com | Biologically Active Heterocycles |
| Dioxolane-substituted Piperidinones | Serve as precursors in the development of drugs targeting neurological disorders and cancer. | Pharmaceuticals |
While this compound is itself an achiral molecule, its structure is a valuable scaffold for the development of chiral molecules and reagents for asymmetric synthesis. nih.gov Asymmetric synthesis, which selectively produces one enantiomer of a chiral product, is of paramount importance in the pharmaceutical industry. nih.gov
The carboxylic acid group can be readily coupled with a chiral auxiliary. This temporary attachment of a chiral molecule can effectively steer subsequent reactions, inducing stereoselectivity. After the desired chiral center is created, the auxiliary can be removed.
Furthermore, research into chiral 1,3-dioxolan-4-ones, which are structurally related, highlights the utility of the dioxolane ring in stereocontrolled reactions. nih.gov These compounds, derived from chiral α-hydroxy acids, undergo highly diastereoselective alkylations and cycloadditions, demonstrating that a chiral center on the dioxolane ring can effectively control the stereochemical outcome of a reaction. nih.gov This principle suggests that derivatives of this compound could be employed in similar strategies, for example, by using a chiral diol to form the dioxolane ring, thereby creating a chiral acetal (B89532) that could influence reactions on other parts of the molecule.
Material Science Applications
The rigidity and defined geometry of this compound, combined with its functional handles, make it an attractive candidate for the design of novel materials with tailored properties, from porous frameworks to functional polymers.
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. nih.govcore.ac.uk The properties of a MOF, such as pore size, surface area, and chemical functionality, are dictated by the choice of the metal and the organic linker. mdpi.comossila.com Carboxylate-containing molecules are among the most common linkers used in MOF synthesis.
This compound is an ideal candidate for a bifunctional linker. The deprotonated carboxylate group coordinates strongly with the metal centers to form the extended framework of the MOF. ekb.egresearchgate.net The dioxolane group, which does not participate in the framework formation, remains intact and is oriented into the pores of the structure. This provides a unique opportunity for post-synthetic modification. After the highly porous and crystalline MOF is assembled, the dioxolane groups within the pores can be hydrolyzed to generate free aldehyde functionalities. These aldehydes can then be used to capture specific guest molecules or to anchor catalysts within the MOF's pores, creating a highly specialized functional material. researchgate.netresearchgate.net
Table 2: General Scheme for MOF Synthesis and Functionalization
| Step | Process | Description |
|---|---|---|
| 1 | Solvothermal Synthesis | Metal salts and this compound are heated in a solvent to form the MOF. mdpi.com |
| 2 | Activation | The synthesized MOF is washed and dried to remove residual solvent from the pores. researchgate.net |
| 3 | Characterization | Techniques like X-ray diffraction (XRD), thermogravimetric analysis (TGA), and gas sorption are used to confirm the structure and porosity. nih.govmdpi.com |
The field of biodegradable polymers has seen significant interest in monomers derived from renewable resources. A prominent example related to the dioxolane structure involves the use of 1,3-dioxolan-4-ones (DOX) as monomers for the synthesis of aliphatic polyesters, such as polylactic acid (PLA). researchgate.net These monomers are typically synthesized from α-hydroxy acids (like lactic acid or mandelic acid) and an aldehyde or ketone. nih.govresearchgate.net
The ring-opening polymerization of these DOX monomers, often catalyzed by organocatalysts like p-toluenesulfonic acid, proceeds with the elimination of a small molecule like formaldehyde (B43269) or acetone. researchgate.net This process can be performed under solvent-free conditions and allows for the creation of polyesters with high retention of stereochemistry. researchgate.net
Table 3: Organocatalyzed Polymerization of a 1,3-Dioxolan-4-one Monomer (MeDOX)
| Catalyst | Initiator | Monomer:Initiator:Catalyst Ratio | Conversion (Time) | Resulting Polymer |
|---|---|---|---|---|
| p-Toluenesulfonic acid | Neopentanol | 200:1:10 | >99% (24h) | Polylactic acid (PLA) |
Data sourced from a study on metal-free, bulk preparation of PLA. researchgate.net
While this example uses a different class of dioxolane, this compound itself is a potential monomer for other types of polymers. Its carboxylic acid group can be converted to a more reactive derivative (like an acid chloride or ester) and used in step-growth polymerization to synthesize aromatic polyesters or polyamides. In such polymers, the dioxolane moiety would be a pendant group along the polymer chain, offering a site for later modification to introduce aldehyde functionality into the final material.
Supramolecular Chemistry and Self-Assembly Studies
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π–π stacking. The structure of this compound contains key features that promote self-assembly.
The carboxylic acid group is a powerful and highly directional hydrogen-bonding unit. Like other benzoic acids, this compound is expected to form stable hydrogen-bonded dimers in the solid state and in non-polar solvents. mdpi.comnih.gov This dimerization, where two molecules are linked via a pair of O-H···O=C hydrogen bonds, is a fundamental and well-understood self-assembly motif.
Beyond simple dimerization, the interplay of hydrogen bonding with other interactions can lead to more complex, ordered architectures. nih.gov The phenyl ring allows for π–π stacking interactions, which can organize the molecules into columns or layers. rsc.org The combination of directional hydrogen bonding and stacking interactions can lead to the formation of well-defined one-, two-, or three-dimensional networks. rsc.org Studies on analogous molecules like 4-tert-butylbenzoic acid have shown that co-crystallization with other molecules, such as aliphatic diamines, can result in extensive hydrogen-bonded layers sandwiched between aromatic regions, demonstrating the power of these interactions to build complex, layered structures. nih.gov The specific geometry and electronic properties of the dioxolane group would further influence the packing and resulting properties of these supramolecular assemblies.
Design of Molecules Mimicking Biological Structures and Interfacial Adsorption
The design of synthetic molecules that can mimic the function of natural biological structures is a cornerstone of medicinal chemistry and materials science. Benzoic acid derivatives serve as a versatile scaffold in this endeavor. For instance, 2,5-substituted benzoic acid derivatives have been developed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov These synthetic molecules act as "BH3 mimetics," copying the binding function of BH3-only proteins to induce cell death in cancer cells, demonstrating how the benzoic acid framework can be tailored to interact with specific biological targets. nih.gov The this compound structure, with its protected aldehyde group (the dioxolane) and the carboxylic acid, offers a platform for creating molecules with specific spatial and electronic properties to engage with biological macromolecules.
The behavior of molecules at interfaces is critical for applications ranging from materials science to pharmacology. Studies on the adsorption of benzoic acid and its derivatives onto surfaces like silica (B1680970) provide insight into these interfacial phenomena. Research has shown that benzoic acids can adsorb onto silica substrates from both organic and aqueous solutions. nih.govresearchgate.net The presence of water can enhance this adsorption, and derivatives with longer alkyl chains, such as 4-heptylbenzoic acid, show a higher affinity for the silica surface compared to unsubstituted benzoic acid. nih.gov This suggests that the dioxolane group in this compound could modulate its adsorption properties, influencing its orientation and interaction at solid-liquid interfaces. The adsorption behavior is also highly dependent on pH and the specific form of the acid (acid vs. salt), which affects the maximum surface coverage. nih.gov At electrified interfaces, such as a gold surface, benzoic acid can form ordered, self-assembled structures, further highlighting the role of the carboxyl group in mediating surface interactions. researchgate.net
Exploration of Noncovalent Interactions in Dioxolane-Benzoic Acid Systems
Noncovalent interactions are the subtle forces that govern molecular recognition, self-assembly, and the stability of biological systems. The structure of this compound is well-suited for participating in a variety of these interactions, including hydrogen bonding and π-π stacking.
Hydrogen bonding, in particular, is a defining feature of benzoic acid derivatives. It is fundamental to the behavior of many molecules in biological systems and plays a crucial role in enzymatic catalysis and crystal engineering. nih.gov The carboxylic acid group is a potent hydrogen bond donor and acceptor. Furthermore, the ether oxygens of the dioxolane ring can act as hydrogen bond acceptors.
Stacking interactions, particularly π-π interactions, are also significant. While research on dioxolane specifically is limited in the provided context, studies on analogous five-membered heterocyclic rings like oxadiazoles (B1248032) offer valuable parallels. For example, Ataluren, a drug that contains a benzoic acid moiety attached to an oxadiazole ring, is thought to bind to its target via stacking interactions. spbu.ru Computational and database studies have confirmed that oxadiazole rings frequently participate in π-π stacking with other aromatic systems. spbu.ru Given the aromatic nature of the benzene (B151609) ring in this compound, it is highly probable that it engages in similar stacking interactions, which are crucial for its assembly in condensed phases and its binding to biological targets.
Catalysis Research
In the realm of chemical synthesis, this compound and its related structures are relevant to both organocatalysis and metal-catalyzed transformations.
Role of Benzoic Acid Derivatives in Organocatalysis
Organocatalysis, a field recognized with the 2021 Nobel Prize in Chemistry, utilizes small organic molecules to accelerate chemical reactions. youtube.com Benzoic acid and its derivatives have emerged as effective organocatalysts, primarily through their ability to act as weak Brønsted acids and engage in hydrogen bonding.
A prominent example is the use of benzoic acid to catalyze the ring-opening polymerization (ROP) of cyclic esters like L-lactide and ε-caprolactone to produce biodegradable polyesters. umons.ac.be Density functional theory (DFT) studies have revealed that benzoic acid operates through a bifunctional, hydrogen-bond-mediated mechanism. umons.ac.be The acidic proton of the benzoic acid activates the monomer's carbonyl group, while the conjugate base (benzoate) activates the initiating alcohol, facilitating a dual activation pathway that enables the formation of statistical copolymers—a difficult task due to the different reactivities of the monomers. umons.ac.be
This principle of dual activation is a recurring theme. Catalysts incorporating both urea (B33335) and benzoic acid functionalities have been developed for synthesizing heterocyclic compounds. nih.gov In these systems, the urea moiety acts as a hydrogen bond donor, while the benzoic acid provides Brønsted acidity, creating a synergistic catalytic effect. nih.gov The ability of the carboxylic acid group to act as a bifunctional catalyst is also a key feature in proline-catalyzed reactions, one of the seminal systems in asymmetric organocatalysis. youtube.com
Application in Metal-Catalyzed Transformations (e.g., Palladium, Iron)
The functional groups within this compound make it a potentially valuable substrate or ligand in metal-catalyzed reactions, which are workhorses of modern organic synthesis.
Palladium Catalysis: Palladium catalysts are renowned for their ability to form carbon-carbon and carbon-heteroatom bonds. The aromatic ring and carboxylic acid group of benzoic acid derivatives can be active participants in various palladium-catalyzed cross-coupling reactions. For instance, palladium-catalyzed annulation reactions of 1,3-dienes with functionalized aryl halides (containing phenol (B47542) or aniline (B41778) groups) are used to construct dihydrobenzofurans and indolines. nih.gov The electronic nature of the substituents on the aromatic ring significantly influences the reaction's success. nih.gov
Furthermore, palladium catalysis is employed in intramolecular Hiyama couplings to create silicon-containing heterocycles, which are analogs of biologically active molecules. nih.govrsc.org In other applications, a palladium-proline complex, Pd(L-Pro)2, has been used as an efficient catalyst for C-S cross-coupling reactions, where the pKa of the reactants plays a crucial role in the catalytic cycle. researchgate.net These examples establish a precedent for using substituted aromatic acids and related heterocycles in sophisticated palladium-catalyzed transformations.
Iron Catalysis: Iron catalysis has gained prominence as a cost-effective and environmentally benign alternative to catalysis based on precious metals. Organoiron species exhibit unique reactivity, enabling transformations that are difficult to achieve with other metals. u-tokyo.ac.jp Iron catalysts have been successfully used in tandem reactions, such as cyclization/carbomagnesiation sequences, to construct strained and complex organic molecules from simple precursors. u-tokyo.ac.jp This methodology demonstrates high efficiency and tolerance for various functional groups, including heteroaromatic rings. u-tokyo.ac.jp The versatile nature of iron catalysis suggests potential applications for substrates like this compound in the synthesis of novel molecular frameworks.
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 4-(1,3-Dioxolan-2-yl)benzoic acid, offering insights into the proton and carbon environments within the molecule.
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments in this compound. The chemical shifts, splitting patterns (multiplicity), and integration values of the signals provide a complete picture of the proton framework.
In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons on the benzene (B151609) ring appear as two distinct doublets. The two protons ortho to the carboxylic acid group are deshielded and resonate at a lower field, typically around 8.12 ppm, while the two protons ortho to the dioxolane group appear at a slightly higher field, around 7.58 ppm. This difference in chemical shift is attributed to the electron-withdrawing nature of the carboxylic acid group.
The single proton of the acetal (B89532) group (the CH of the dioxolane ring) characteristically appears as a singlet at approximately 5.85 ppm. The four protons of the ethylene (B1197577) glycol portion of the dioxolane ring typically resonate as a multiplet in the region of 4.05-4.22 ppm. The acidic proton of the carboxylic acid group is often observed as a broad singlet at a very low field, around 11.65 ppm, though its position can be highly variable and dependent on the solvent and concentration.
When the spectrum is recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the chemical shifts are slightly different. The carboxylic acid proton appears as a singlet at approximately 13.03 ppm. The aromatic protons are observed as two doublets at around 7.95 ppm and 7.59 ppm. The acetal proton gives a singlet at 5.83 ppm, and the dioxolane methylene (B1212753) protons appear as a multiplet between 3.96 and 4.12 ppm.
| Proton Assignment | Chemical Shift (ppm) in CDCl₃ | Chemical Shift (ppm) in DMSO-d₆ | Multiplicity | Integration | Coupling Constant (J) in Hz |
|---|---|---|---|---|---|
| Carboxylic Acid (-COOH) | ~11.65 | 13.03 | Broad Singlet | 1H | N/A |
| Aromatic (ortho to -COOH) | 8.12 | 7.95 | Doublet | 2H | 8.3 |
| Aromatic (ortho to dioxolane) | 7.58 | 7.59 | Doublet | 2H | 8.3 |
| Acetal (-CH-) | 5.85 | 5.83 | Singlet | 1H | N/A |
| Dioxolane (-OCH₂CH₂O-) | 4.05-4.22 | 3.96-4.12 | Multiplet | 4H | N/A |
Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of this compound, revealing the number of unique carbon atoms and their hybridization states.
The ¹³C NMR spectrum typically shows signals for all ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is the most deshielded, appearing at a chemical shift of approximately 171 ppm. The quaternary aromatic carbon attached to the carboxylic acid group is observed around 135 ppm, while the quaternary carbon attached to the dioxolane group resonates at about 143 ppm. The aromatic CH carbons typically appear in the range of 126 to 130 ppm. The acetal carbon atom is found at approximately 102 ppm. The two equivalent methylene carbons of the dioxolane ring are observed at around 65 ppm.
| Carbon Assignment | Approximate Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid (-COOH) | 171 |
| Aromatic (C-COOH) | 135 |
| Aromatic (C-dioxolane) | 143 |
| Aromatic (-CH-) | 126-130 |
| Acetal (-CH-) | 102 |
| Dioxolane (-OCH₂CH₂O-) | 65 |
While ¹H and ¹³C NMR provide the fundamental structural information, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to further confirm the connectivity between protons and carbons. For a molecule like this compound, which lacks stereocenters, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), which are used to determine stereochemistry through spatial relationships, are generally not necessary for basic structural elucidation. However, these advanced methods can be invaluable in more complex derivatives or for studying intermolecular interactions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized for the analysis of this compound, often after derivatization to increase its volatility. The gas chromatograph separates the compound from any impurities, and the mass spectrometer then provides a mass spectrum. The mass spectrum will show the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound (194.18 g/mol ). Additionally, characteristic fragmentation patterns can be observed, providing further structural confirmation.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of polar molecules like this compound. 39.100.107In negative ion mode, the deprotonated molecule [M-H]⁻ is readily observed at m/z 193. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 195 or adducts with cations such as sodium [M+Na]⁺ at m/z 217 may be detected. The high-resolution mass spectrometry (HRMS) data from ESI-MS can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation. In the context of this compound, MALDI-TOF MS can be employed to determine its molecular weight and confirm its molecular formula.
For the analysis of small organic molecules like this compound, the choice of matrix is critical. Benzoic acid derivatives, such as 2,5-dihydroxybenzoic acid (DHB), are commonly used as matrices in MALDI-TOF MS. nih.gov These matrices absorb the laser energy, facilitating the desorption and ionization of the analyte. The acidic nature of these matrices can promote the protonation of the analyte, leading to the observation of the protonated molecule [M+H]⁺.
Given the structure of this compound, it is plausible that it could be analyzed using a standard matrix like DHB or α-cyano-4-hydroxycinnamic acid (CHCA). The expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound plus the mass of a proton. It is also possible that adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ could be observed.
One consideration in the MALDI-TOF MS analysis of this compound is the potential for the acid-labile dioxolane group to undergo fragmentation, especially when using acidic matrices. nih.gov This could lead to the observation of fragment ions corresponding to the loss of the dioxolane moiety. The choice of a less acidic or neutral matrix could potentially mitigate this fragmentation.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for assessing the purity of this compound and for its separation from reaction byproducts and starting materials. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary analytical techniques, while preparative column chromatography is utilized for purification on a larger scale.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is the most common mode for analyzing aromatic carboxylic acids.
A typical HPLC method for this compound would involve a C18 column as the stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often containing a small amount of acid like trifluoroacetic acid (TFA) or phosphoric acid to ensure the carboxylic acid group is protonated and to achieve sharp peak shapes. sigmaaldrich.comekb.eg Detection is typically performed using a UV detector, as the benzene ring in the molecule provides strong chromophoric activity.
| Parameter | Typical Value |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) sigmaaldrich.comekb.eg |
| Mobile Phase | Acetonitrile and water with 0.1% Trifluoroacetic Acid (TFA) sigmaaldrich.com |
| Elution | Isocratic or gradient |
| Flow Rate | 1.0 mL/min sigmaaldrich.comekb.eg |
| Detection | UV at a wavelength around 230-254 nm upb.rouoa.gr |
| Column Temp. | 30 °C sigmaaldrich.com |
| Injection Vol. | 10 µL researchgate.net |
This method allows for the separation of this compound from potential impurities such as the corresponding aldehyde (4-formylbenzoic acid) or diol resulting from the hydrolysis of the dioxolane ring.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. These improvements are achieved through the use of columns packed with smaller particles (typically sub-2 µm).
For the analysis of this compound, a UPLC method would offer a more rapid assessment of purity. The principles of separation are similar to HPLC, employing a reversed-phase column and a comparable mobile phase system. The enhanced resolution of UPLC is particularly beneficial for separating closely related impurities. The application of UPLC has been shown to be effective for the separation of various aromatic carboxylic acids, suggesting its suitability for this compound. nih.gov
Preparative Column Chromatography for Purification
For the isolation and purification of this compound on a larger scale than that of analytical HPLC, preparative column chromatography is the method of choice. This technique typically employs silica (B1680970) gel as the stationary phase. cup.edu.cn
The purification process involves dissolving the crude product in a minimal amount of a suitable solvent and loading it onto a column packed with silica gel. The separation is achieved by eluting the column with a solvent system of appropriate polarity. Given that this compound is a moderately polar compound, a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane) would likely be used as the eluent. nih.gov
The polarity of the eluent can be gradually increased (gradient elution) to first elute less polar impurities, followed by the desired product, and finally more polar impurities. The progress of the separation is monitored by Thin-Layer Chromatography (TLC). Fractions containing the pure compound, as indicated by TLC, are then combined and the solvent is removed to yield the purified this compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental for the functional group identification and structural characterization of this compound.
Infrared Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features: the carboxylic acid group, the aromatic ring, and the dioxolane ring.
The most prominent features would be the very broad O-H stretching vibration of the carboxylic acid, which typically appears in the range of 3300-2500 cm⁻¹, and the strong C=O stretching vibration of the carbonyl group, expected around 1700-1680 cm⁻¹. docbrown.info The aromatic ring would give rise to C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Furthermore, the dioxolane ring would be characterized by strong C-O stretching vibrations, typically observed in the 1200-1000 cm⁻¹ range. researchgate.netdocbrown.info
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid (O-H) | Stretch, hydrogen-bonded | 3300 - 2500 (very broad) docbrown.info |
| Carboxylic Acid (C=O) | Stretch | 1700 - 1680 docbrown.info |
| Aromatic Ring (C=C) | Stretch | 1600 - 1450 |
| Dioxolane (C-O) | Stretch | 1200 - 1000 researchgate.netdocbrown.info |
| Aromatic C-H | Stretch | ~3100 - 3000 |
| Aliphatic C-H (Dioxolane) | Stretch | ~2990 - 2880 |
| Carboxylic Acid (C-O) | Stretch | 1320 - 1210 docbrown.info |
The presence of these characteristic absorption bands in the IR spectrum provides strong evidence for the structure of this compound.
UV-Vis Spectroscopy in Quantitative and Qualitative Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique employed for the qualitative and quantitative analysis of chemical compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. For aromatic compounds such as this compound, this technique is particularly informative due to the presence of the benzene ring, which acts as a chromophore. The electronic transitions within the conjugated π-system of the benzene ring and the carbonyl group of the carboxylic acid give rise to characteristic absorption bands.
The qualitative application of UV-Vis spectroscopy involves the identification of a compound based on its absorption spectrum, which is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is a characteristic feature of a compound, influenced by its chemical structure and the solvent used. Substituents on the benzene ring can cause shifts in the λmax to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths, and can also affect the intensity of the absorption (hyperchromic or hypochromic effects).
Quantitative analysis is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. This relationship is expressed as A = εbc, where A is the absorbance, ε is the molar absorptivity (a constant for a given substance at a specific wavelength), b is the path length of the light through the sample, and c is the concentration of the substance. By measuring the absorbance of a solution of unknown concentration and comparing it to a calibration curve prepared from standards of known concentrations, the amount of the compound in the sample can be accurately determined.
Detailed Research Findings
While specific, detailed research findings and experimental UV-Vis spectroscopic data for this compound are not extensively available in publicly accessible literature, the UV-Vis characteristics of this compound can be inferred from its structural precursors and analogues, such as benzoic acid, terephthalic acid, and 4-formylbenzoic acid.
The core structure, benzoic acid, exhibits characteristic absorption bands in the UV region. In an acidic aqueous solution, benzoic acid typically shows two main absorption bands: a strong primary band (B-band) around 230 nm and a weaker secondary band (C-band) around 274 nm. rsc.orgsielc.com These absorptions are attributed to π → π* electronic transitions within the benzene ring. The position and intensity of these bands are sensitive to the solvent environment and the pH of the solution. rsc.orgnih.gov
The introduction of a second substituent at the para position of the benzoic acid ring, as is the case for this compound, is expected to modify the absorption spectrum. For comparison, terephthalic acid, which has a second carboxyl group at the para position, displays absorption maxima at approximately 190 nm, 241 nm, and 285 nm in an acidic mobile phase. sielc.comsielc.com Similarly, 4-formylbenzoic acid (4-carboxybenzaldehyde), which contains a formyl group at the para position, shows maximum absorption in hexane at 249 nm, 279 nm, and 298 nm. nih.gov
The 1,3-dioxolane (B20135) group in this compound is an acetal, which is generally not considered a strong chromophore itself. However, its electronic effect as a substituent on the benzene ring can influence the energy of the π → π* transitions, likely resulting in slight shifts of the absorption maxima compared to benzoic acid. The dioxolane group is an electron-donating group through resonance, which could potentially lead to a slight bathochromic shift of the absorption bands.
For quantitative analysis, a method based on UV-Vis spectroscopy would involve preparing a stock solution of purified this compound in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution) that does not absorb in the analytical wavelength range. A series of standard solutions of known concentrations would then be prepared by serial dilution. The absorbance of each standard would be measured at the λmax to construct a calibration curve. The concentration of an unknown sample could then be determined by measuring its absorbance and interpolating from the calibration curve. The selection of the analytical wavelength is crucial to maximize sensitivity and minimize interferences.
Data Tables
The following tables summarize the reported UV-Vis absorption data for compounds structurally related to this compound. This data provides a basis for estimating the expected spectral properties of the target compound.
Table 1: UV-Vis Absorption Data for Benzoic Acid
| Wavelength (λmax) | Solvent/Conditions | Reference |
|---|---|---|
| 230 nm, 274 nm | Acidic aqueous solution | rsc.org |
Table 2: UV-Vis Absorption Data for Terephthalic Acid
| Wavelength (λmax) | Solvent/Conditions | Reference |
|---|---|---|
| 190 nm, 241 nm, 285 nm | Acidic mobile phase (pH ≤ 3) | sielc.comsielc.com |
Table 3: UV-Vis Absorption Data for 4-Formylbenzoic Acid
| Wavelength (λmax) | Solvent/Conditions | Reference |
|---|
Theoretical and Computational Studies
Quantum Chemical Calculations of Molecular Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the molecular structure and reactivity of organic compounds like 4-(1,3-dioxolan-2-yl)benzoic acid. These computational methods provide insights into the electronic structure, optimized geometry, and various reactivity parameters.
Density Functional Theory (DFT) Applications for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and geometry of molecules. For derivatives of benzoic acid, DFT calculations, such as those at the B3LYP/6-311++G(2d,p) level of theory, can determine optimized structural parameters, including bond lengths and angles. vjst.vn These calculations can also predict thermodynamic properties and electronic energies in different solvent phases, indicating how the polarity of the solvent affects the stability of the molecule. vjst.vn For instance, studies on benzoic acid itself show that the molecule is more stabilized in less polar solvents. vjst.vn
The geometry of related compounds has been optimized using DFT methods like PBE0-D3BJ/def2-TZVP to model their three-dimensional structures. nih.gov Such computational explorations are crucial for understanding the spatial arrangement of atoms and functional groups, which in turn influences the molecule's physical and chemical properties.
Prediction of Substituent Effects and Reactivity Parameters (e.g., Hammett σ Constants)
The Hammett equation is a fundamental tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org It relates the equilibrium constants (K) or reaction rates (k) of a substituted aromatic compound to the corresponding values for the unsubstituted compound through the equation: log(K/K₀) = σρ or log(k/k₀) = σρ. wikipedia.org The substituent constant (σ) quantifies the electronic effect (inductive and resonance) of a particular substituent, while the reaction constant (ρ) measures the sensitivity of a given reaction to these substituent effects. wikipedia.orgoxfordreference.com
The 1,3-dioxolan-2-yl group at the para position of benzoic acid acts as a substituent, influencing the acidity of the carboxylic acid group. The electronic properties of this substituent can be characterized by its Hammett σ constant. A positive σ value indicates an electron-withdrawing group, which increases the acidity of the benzoic acid, while a negative value signifies an electron-donating group that decreases acidity. oxfordreference.com The specific σ value for the 4-(1,3-dioxolan-2-yl) group can be determined experimentally by measuring the pKa of this compound and comparing it to that of benzoic acid. viu.ca This value is crucial for predicting the compound's reactivity in various chemical transformations.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling provides a powerful means to investigate reaction mechanisms at a molecular level, offering insights into transient species and reaction pathways that are often difficult to study experimentally.
Investigation of Transient Intermediates (e.g., 1,3-Dioxolan-2-yl Cation)
The 1,3-dioxolan-2-yl group can be involved in reactions where it forms a transient intermediate, such as the 1,3-dioxolan-2-ylium cation. acs.org The stability and reactivity of this cation are of significant interest in understanding the mechanisms of reactions involving this functional group. Computational studies can model the structure and energetics of such cations, providing valuable information about their role in reaction pathways. acs.org For example, the formation of related dioxolanyl radicals via hydrogen atom transfer has been studied using DFT, corroborating experimental observations in visible-light-promoted reactions. nsf.gov
Stereochemical Predictions and Reaction Pathway Analysis
Computational modeling is instrumental in predicting the stereochemical outcomes of reactions and analyzing competing reaction pathways. For cycloaddition reactions, DFT calculations can be used to determine the stability of different geometric isomers of reactants and to analyze the energetics of various transition states, thereby predicting the regioselectivity and stereoselectivity of the products. acs.org For instance, in reactions involving azomethine ylides, computational analysis has been used to explain the exclusive formation of certain regioisomers. acs.org Similarly, computational studies, including molecular dynamics simulations, have been employed to understand the solvent-dependent selectivity in Friedel-Crafts reactions, revealing how solvent molecules can interact with intermediates to favor one reaction pathway over another. acs.org
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For a flexible molecule like this compound, which has rotatable bonds connecting the phenyl ring, the carboxylic acid group, and the dioxolane ring, MD simulations can provide detailed insights into its conformational landscape.
By simulating the motion of the atoms over time, MD can reveal the preferred conformations of the molecule, the energy barriers between different conformations, and how the conformational dynamics are influenced by the solvent environment. This information is crucial for understanding how the molecule's shape affects its interactions with other molecules, such as in biological systems or during chemical reactions. For example, conformational analysis of related dioxaphosphinan-4-ones has been performed using DFT calculations to determine the preferred conformation of the heteroring and the orientation of exocyclic substituents. researchgate.net Similarly, MD simulations have been used prior to more detailed conformational analysis to understand how solvent interactions can influence the geometry of reactive intermediates. acs.org
Table of Predicted Collision Cross Section (CCS) Values
The following table presents the predicted collision cross section (CCS) values for different adducts of this compound, calculated using CCSbase. uni.lu These values are useful for ion mobility-mass spectrometry analysis.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 195.06518 | 138.5 |
| [M+Na]⁺ | 217.04712 | 145.2 |
| [M-H]⁻ | 193.05062 | 145.2 |
| [M+NH₄]⁺ | 212.09172 | 156.0 |
| [M+K]⁺ | 233.02106 | 145.9 |
| [M+H-H₂O]⁺ | 177.05516 | 133.0 |
| [M+HCOO]⁻ | 239.05610 | 158.9 |
| [M+CH₃COO]⁻ | 253.07175 | 177.6 |
| [M+Na-2H]⁻ | 215.03257 | 143.8 |
| [M]⁺ | 194.05735 | 138.4 |
| [M]⁻ | 194.05845 | 138.4 |
Quantitative Structure-Activity Relationship (QSAR) Studies for Dioxolane-Benzoic Acid Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing mathematical models that correlate the chemical structure of compounds with their biological activities. While specific QSAR models exclusively for this compound derivatives are not extensively documented in publicly available research, a wealth of information can be extrapolated from studies on analogous benzoic acid derivatives. These studies offer significant insights into the structural features that are likely to govern the biological activities of this class of compounds.
Research on various benzoic acid derivatives has consistently shown that their biological activities, particularly antimicrobial effects, are influenced by a combination of topological, electronic, and physicochemical properties. nih.govdergipark.org.tr By analyzing these established QSAR models, we can hypothesize the key determinants of activity for derivatives of this compound.
Detailed Research Findings from Analogous Benzoic Acid Derivatives
QSAR studies on p-hydroxy and p-amino benzoic acid derivatives have successfully identified several key molecular descriptors that are critical for their antimicrobial activity. nih.govchitkara.edu.in These descriptors provide a framework for predicting the activity of new derivatives and for designing more potent compounds.
In another investigation focusing on p-amino benzoic acid derivatives, electronic parameters were found to be predominant in explaining the observed antimicrobial activity. chitkara.edu.in The QSAR models developed in this study highlighted the importance of the total energy (Te) and the energy of the lowest unoccupied molecular orbital (LUMO). chitkara.edu.in The significance of LUMO energy suggests that the ability of the molecule to accept electrons is a key factor in its mechanism of action, possibly through interactions with biological targets.
Furthermore, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), on other benzoic acid analogues have provided insights into the three-dimensional structural requirements for activity. nih.govresearchgate.net These studies typically show that steric and electrostatic fields are critical. This implies that the size, shape, and electronic distribution around the molecule are key to its interaction with a biological receptor. For instance, a CoMFA study on 2-(oxalylamino) benzoic acid analogues as protein tyrosine phosphatase 1B inhibitors revealed a strong correlation between the predicted binding affinities and the experimental values, underscoring the predictive power of such models. nih.govresearchgate.net
The table below summarizes key findings from QSAR studies on various benzoic acid derivatives, which can serve as a guide for future studies on this compound derivatives.
| Derivative Class | Biological Activity | Key QSAR Descriptors | Reference |
| p-Hydroxy Benzoic Acid Derivatives | Antimicrobial | ¹χv, κα1, κ1, J | nih.gov |
| p-Amino Benzoic Acid Derivatives | Antimicrobial | Total Energy (Te), LUMO | chitkara.edu.in |
| Benzoylaminobenzoic Acid Derivatives | Antibacterial | Hydrophobicity, Molar Refractivity, Aromaticity | nih.gov |
| 2-(Oxalylamino) Benzoic Acid Analogues | PTP1B Inhibition | Steric and Electrostatic Fields (CoMFA) | nih.govresearchgate.net |
The following interactive table presents a hypothetical QSAR dataset for a series of imagined this compound derivatives, illustrating the types of descriptors that would be relevant for analysis. The activity data is represented as pIC50 (the negative logarithm of the half-maximal inhibitory concentration).
| Compound | Substituent (R) | pIC50 | LogP | Molecular Weight | LUMO (eV) |
|---|---|---|---|---|---|
| 1 | -H | 5.2 | 2.1 | 194.18 | -1.5 |
| 2 | -Cl | 5.8 | 2.8 | 228.62 | -1.9 |
| 3 | -NO2 | 6.5 | 2.0 | 239.17 | -2.5 |
| 4 | -NH2 | 4.9 | 1.5 | 209.21 | -1.2 |
| 5 | -OCH3 | 5.4 | 2.3 | 224.21 | -1.3 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
